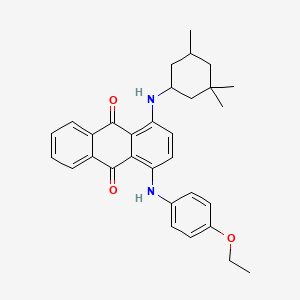
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by the presence of ethoxyphenyl and trimethylcyclohexyl groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the ethoxyphenyl and trimethylcyclohexyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethoxybenzene, trimethylcyclohexylamine, and various catalysts to facilitate the reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and purification techniques are employed to isolate and refine the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Scientific Research Applications
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- 1-((4-Methoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- 1-((4-Chlorophenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
Uniqueness
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone stands out due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. This unique structure may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
29205-96-7 |
|---|---|
Molecular Formula |
C31H34N2O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(4-ethoxyanilino)-4-[(3,3,5-trimethylcyclohexyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H34N2O3/c1-5-36-22-12-10-20(11-13-22)32-25-14-15-26(33-21-16-19(2)17-31(3,4)18-21)28-27(25)29(34)23-8-6-7-9-24(23)30(28)35/h6-15,19,21,32-33H,5,16-18H2,1-4H3 |
InChI Key |
MJBSYEWZIOCLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




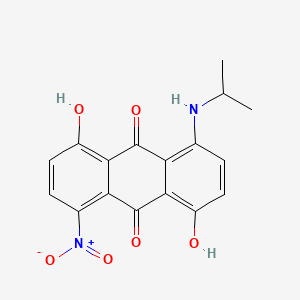
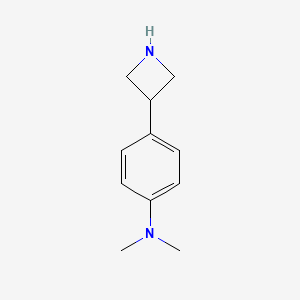
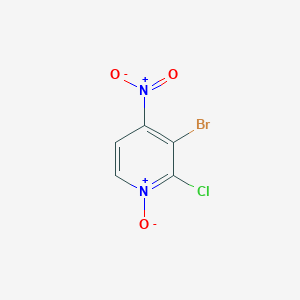
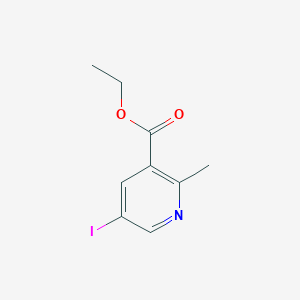
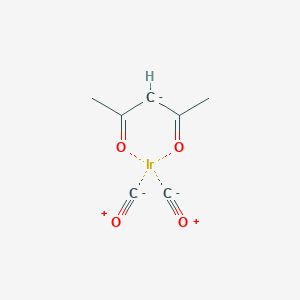
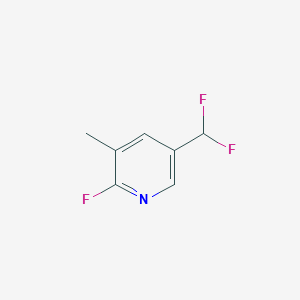
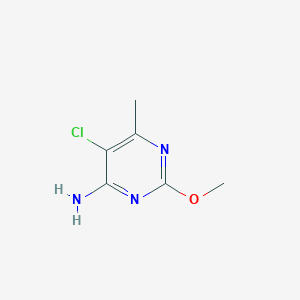
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


